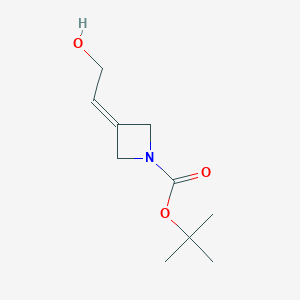
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a phenylprop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride typically involves the reaction of morpholine with 3-phenylprop-2-ynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems and advanced separation techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride undergoes various types of chemical reactions, including:
Oxidation: The phenylprop-2-ynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol
- 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol chloride
Uniqueness
4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenylprop-2-ynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
13808-27-0 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
4-(3-phenylprop-2-ynyl)morpholine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6H,8-12H2;1H |
InChI Key |
WPUKFIPKAUTYMA-UHFFFAOYSA-N |
SMILES |
C1COCC[NH+]1CC#CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C1COCCN1CC#CC2=CC=CC=C2.Cl |
solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-nitrophenyl)furan-2-yl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B1651980.png)

![3-{[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]amino}-1-methylpyrrolidin-2-one](/img/structure/B1651987.png)
![1-{1-[2-(4-methoxyphenyl)ethyl]azetidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B1651988.png)
![1-(2-methylbutanoyl)-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1651990.png)
![N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide](/img/structure/B1651991.png)
![2-{2-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1651992.png)
![2-Methyl-6-[3-(pyridin-4-yl)propanamido]benzamide](/img/structure/B1651993.png)
![N-[(4-chlorophenyl)methyl]-N-methyl-octahydropyrrolo[1,2-a]piperazine-2-sulfonamide](/img/structure/B1651994.png)
![N-[1-(2-hydroxy-5-methoxyphenyl)ethyl]-N'-phenylethanediamide](/img/structure/B1651996.png)
![7-({4-[ethyl(methyl)amino]phenyl}methyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1651997.png)
![N-({3-[(dimethylcarbamoyl)amino]phenyl}methyl)indolizine-2-carboxamide](/img/structure/B1652001.png)
![N3-[(3-methoxyphenyl)methyl]-N1-(2-methylpropyl)piperidine-1,3-dicarboxamide](/img/structure/B1652002.png)
![3-(3-Fluoro-4-{[(oxolan-2-yl)methyl]amino}phenyl)-1-(pyridin-3-yl)urea](/img/structure/B1652003.png)
